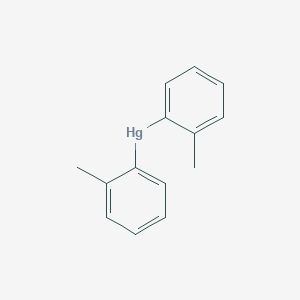

Di-o-tolylmercury

CAS No.: 616-99-9

Cat. No.: VC18430602

Molecular Formula: C14H14Hg

Molecular Weight: 382.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 616-99-9 |

|---|---|

| Molecular Formula | C14H14Hg |

| Molecular Weight | 382.85 g/mol |

| IUPAC Name | bis(2-methylphenyl)mercury |

| Standard InChI | InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3; |

| Standard InChI Key | MXBDBDZPEVJJMM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1[Hg]C2=CC=CC=C2C |

Introduction

Chemical Identity and Classification

Di-o-tolylmercury (C₁₄H₁₄Hg) belongs to the family of diarylmercury compounds, where mercury(II) forms covalent bonds with two aromatic aryl groups—specifically, ortho-tolyl substituents. The compound’s molecular formula derives from the substitution of hydrogen atoms in toluene’s methyl group with mercury, resulting in a linear C-Hg-C arrangement. Its classification as an organometallic compound underscores its dual nature: the organic tolyl groups confer stability, while the mercury center enables unique reactivity .

Synthesis and Characterization

Synthetic Routes

The synthesis of di-o-tolylmercury predominantly involves the reaction of ortho-tolyl Grignard reagents or sodium tolylsulfinates with mercuric chloride (HgCl₂). A representative procedure entails:

-

Grignard Approach:

This method, while efficient, requires anhydrous conditions and inert atmospheres to prevent side reactions . -

Sulfinate-HgCl₂ Reaction:

Sodium o-tolylsulfinate reacts with HgCl₂ in dichloromethane, yielding di-o-tolylmercury and sodium sulfinate byproducts. Catalysts such as pyridine may accelerate the reaction.

Characterization Techniques

Post-synthesis, di-o-tolylmercury is validated using:

-

Nuclear Magnetic Resonance (NMR): NMR reveals a singlet at ~1,600 ppm, confirming symmetric bonding .

-

Infrared (IR) Spectroscopy: Absorptions at 530 cm⁻¹ (Hg-C stretch) and 1,600 cm⁻¹ (aromatic C=C) verify structural integrity.

-

X-ray Crystallography: Single-crystal analyses resolve bond distances and angles (Table 1) .

Crystallographic and Structural Analysis

Unit Cell Parameters

Di-o-tolylmercury crystallizes in the monoclinic space group C2/c, with unit cell dimensions:

| Parameter | Value |

|---|---|

| a (Å) | 10.970(2) |

| b (Å) | 10.448(3) |

| c (Å) | 11.409(3) |

| β (°) | 115.48(2) |

| Volume (ų) | 1,180.5(5) |

| Density (g/cm³) | 2.158 |

Table 1: Crystallographic data for di-o-tolylmercury .

Molecular Geometry

The mercury atom resides on a crystallographic twofold axis, adopting a near-linear C-Hg-C angle of 179.4° . Steric interactions between ortho-methyl groups induce a 58.9° twist between aromatic rings, deviating from ideal planarity (Figure 1). The Hg-C bond length measures 2.09(1) Å, consistent with strong covalent bonding .

Chemical Reactivity and Mechanisms

Ligand Exchange Reactions

Di-o-tolylmercury undergoes transmetallation with transition metals, serving as a precursor in catalysis:

This reaction underpins its utility in synthesizing palladium catalysts for cross-coupling reactions .

Redox Behavior

Oxidation with halogens (X₂) yields mercury(II) halides and o-tolyl halides:

The reaction’s exothermicity mandates controlled conditions to prevent runaway decomposition.

Biological Interactions

Organomercury compounds inhibit enzymes by binding to cysteine residues. Di-o-tolylmercury’s lipophilicity facilitates membrane penetration, though its lower volatility reduces acute toxicity compared to methylmercury .

Applications and Industrial Relevance

Catalysis

Di-o-tolylmercury derivatives act as precatalysts in:

-

Heck Reactions: Palladium analogs enable C-C bond formation in pharmaceuticals .

-

Polymerization: Mercury-mediated initiators control molecular weight distributions in polyethylene.

Material Science

Mercury’s high atomic number makes di-o-tolylmercury useful in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume